2-fluoro-N,4-dihydroxy-Benzenecarboximidamide
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Overview
Description
2-fluoro-N,4-dihydroxy-Benzenecarboximidamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a fluorine atom, two hydroxyl groups, and a carboximidamide group attached to a benzene ring.
Preparation Methods
The synthesis of 2-fluoro-N,4-dihydroxy-Benzenecarboximidamide typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-fluoro-N,4-dihydroxy-Benzenecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-fluoro-N,4-dihydroxy-Benzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N,4-dihydroxy-Benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
2-fluoro-N,4-dihydroxy-Benzenecarboximidamide can be compared with other similar compounds, such as:
- 2-fluoro-N,4-dihydroxy-Benzenecarboxamide
- 2-fluoro-N,4-dihydroxy-Benzenecarboxylate
These compounds share similar structural features but differ in the functional groups attached to the benzene ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-fluoro-N',4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O2/c8-6-3-4(11)1-2-5(6)7(9)10-12/h1-3,11-12H,(H2,9,10) |
InChI Key |
YTVSBOYFDCNZMD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(=NO)N |
Origin of Product |
United States |
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